molecular formula C14H22O2 B14371804 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one CAS No. 90122-04-6

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one

Cat. No.: B14371804
CAS No.: 90122-04-6
M. Wt: 222.32 g/mol
InChI Key: VNCFLCLPLPIVDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one can be synthesized through several methods. One common method involves the oxidation of 3,5,5-trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere . Another method involves the controlled hydrogenation of isophorone .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts such as palladium. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different carbonyl compounds, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of both a cyclohexenone ring and a ketone functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

90122-04-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3,5,5-trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O2/c1-5-11(15)6-7-13-10(2)8-12(16)9-14(13,3)4/h8,13H,5-7,9H2,1-4H3

InChI Key

VNCFLCLPLPIVDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1C(=CC(=O)CC1(C)C)C

Origin of Product

United States

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